

Technical Comparison Guide: Spectral Profiling of 3-Methyl-piperidine-1-carboxamide HCl

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Compound of Interest

Compound Name:	3-Methyl-piperidine-1-carboxamide hydrochloride
CAS No.:	1185294-26-1
Cat. No.:	B1389571

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Executive Summary

3-Methyl-piperidine-1-carboxamide HCl (also known as

-guanyl-3-methylpiperidine hydrochloride) is a critical guanidine-functionalized saturated heterocycle used as a pharmacophore in serine protease inhibitors and peptidomimetics. Its structural integrity is defined by the specific regiochemistry of the methyl group on the piperidine ring and the electronic environment of the guanidinium moiety.

This guide provides a definitive spectral analysis, comparing the target molecule against its structural isomers (2-methyl and 4-methyl analogs) and its synthetic precursor (3-methylpiperidine). These comparisons are essential for validating identity and purity in drug development workflows.

Structural Logic & Atom Mapping

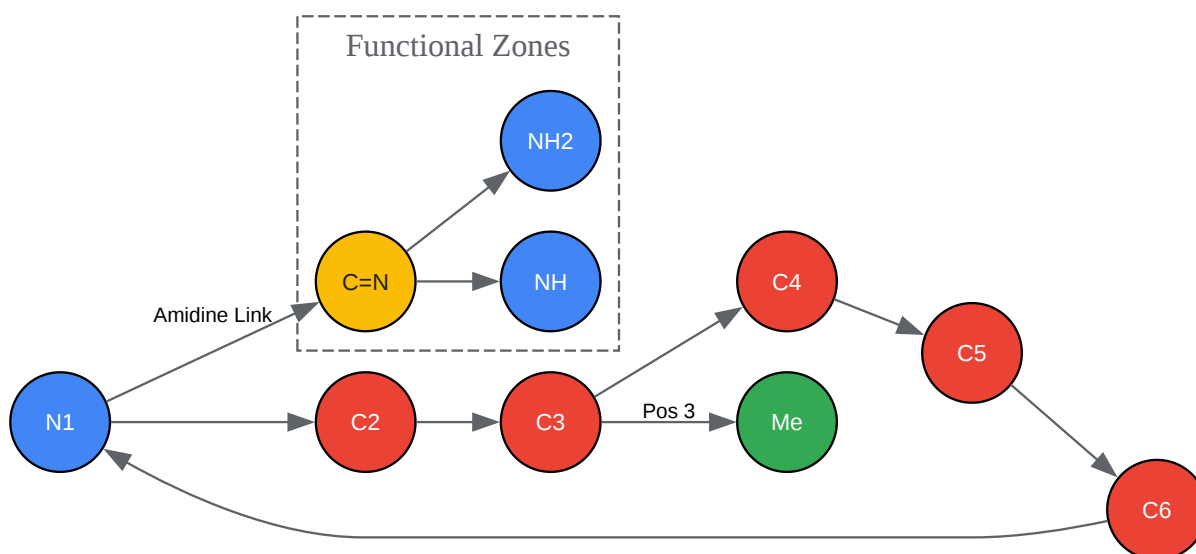
To interpret the NMR data accurately, we must first map the unique electronic environment of the molecule. The 3-methyl substitution breaks the symmetry of the piperidine ring, creating

distinct chemical shifts for the

-carbons (C2 and C6).

Structural Diagram & Numbering

The following diagram illustrates the atom mapping used throughout this guide.



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Figure 1: Connectivity map of 3-Methyl-piperidine-1-carboxamidinium. Note the asymmetry introduced by the C3-Methyl group, rendering C2 and C6 magnetically non-equivalent.

Experimental Methodology

Reliable spectral acquisition requires specific solvent choices due to the exchangeable protons on the guanidine group.

- Solvent A: DMSO-

(Recommended)

- Purpose: Preserves the exchangeable guanidine protons (

), allowing for full structural verification.

- Observation: The HCl salt forms a guanidinium cation, typically showing broad singlets between 7.0–8.5 ppm.
- Solvent B: D
- Purpose: Simplifies the spectrum by exchanging labile protons with deuterium.
- Use Case: Best for analyzing the aliphatic ring protons without interference from the broad NH signals.
- Internal Standard: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / 39.5 ppm).

1H NMR Spectral Analysis

The proton spectrum is characterized by a high-field methyl doublet and a complex aliphatic region due to the ring conformation.

Table 1: 1H NMR Assignment (DMSO- , 400 MHz)

Position	Shift (, ppm)	Multiplicity	Integration	Mechanistic Insight
Guanidine NH	7.40 – 7.80	br s	4H	Exchangeable protons on the positively charged guanidinium group. Broadened due to quadrupole relaxation and exchange.
H2 (Eq/Ax)	3.75 – 3.85	m / dd	1H	-proton. Deshielded by the electron-withdrawing guanidine nitrogen. Non-equivalent to H6.
H6 (Eq/Ax)	3.60 – 3.70	m	1H	-proton. Distinct from H2 due to distance from the C3-Methyl group.
H2/H6 (Ax)	2.70 – 2.90	m (td)	2H	Axial -protons are shielded relative to equatorial counterparts due to 1,3-diaxial interactions.
H3	1.60 – 1.80	m	1H	Methine proton at the chiral

				center.
H4/H5	1.10 – 1.90	m (complex)	4H	Ring methylene envelope.
CH	0.85 – 0.95	d (Hz)	3H	Diagnostic Signal. The doublet multiplicity confirms the methyl is attached to a CH (methine), ruling out quaternary attachment.

Key Diagnostic Feature: The splitting of the

-protons (H2 and H6) into distinct multiplets spanning ~2.7 to 3.9 ppm differentiates this from the symmetric 4-methyl isomer.

13C NMR Spectral Analysis

The carbon spectrum provides the most definitive proof of the guanidine moiety and the substitution pattern.

Table 2: 13C NMR Assignment (DMSO- , 100 MHz)

Carbon	Shift (, ppm)	Type	Significance
C=N (Guanidine)	156.0 – 158.5	Quaternary	Fingerprint Signal. The extreme downfield shift confirms the presence of the carboxamidine group. Absent in the precursor amine.
C2	52.0 – 54.0	CH	-carbon. Shifted downfield by N1 but distinct from C6 due to -effect of the methyl group.
C6	46.0 – 48.0	CH	-carbon. Less sterically crowded than C2.
C3	30.5 – 32.0	CH	Methine carbon carrying the methyl group.
C4	31.0 – 33.0	CH	-carbon to the methyl group.
C5	24.0 – 26.0	CH	Most shielded ring methylene.
CH	18.5 – 19.5	CH	Methyl group.

Comparative Analysis: Product vs. Alternatives

This section is critical for Quality Control (QC). It defines how to distinguish the target from its likely impurities (precursors) and isomers.

Comparison 1: Differentiation from Precursor (3-Methylpiperidine)

The precursor lacks the carboxamide moiety.

Feature	3-Methyl-piperidine-1-carboxamide HCl	3-Methylpiperidine (Precursor)
¹³ C Quaternary Signal	Present (~157 ppm)	Absent
¹ H Alpha Protons	Deshielded (3.6 - 3.9 ppm)	Shielded (2.8 - 3.0 ppm)
NH Signals	4H (Broad, ~7.5 ppm)	1H or 2H (depends on salt, usually sharper)

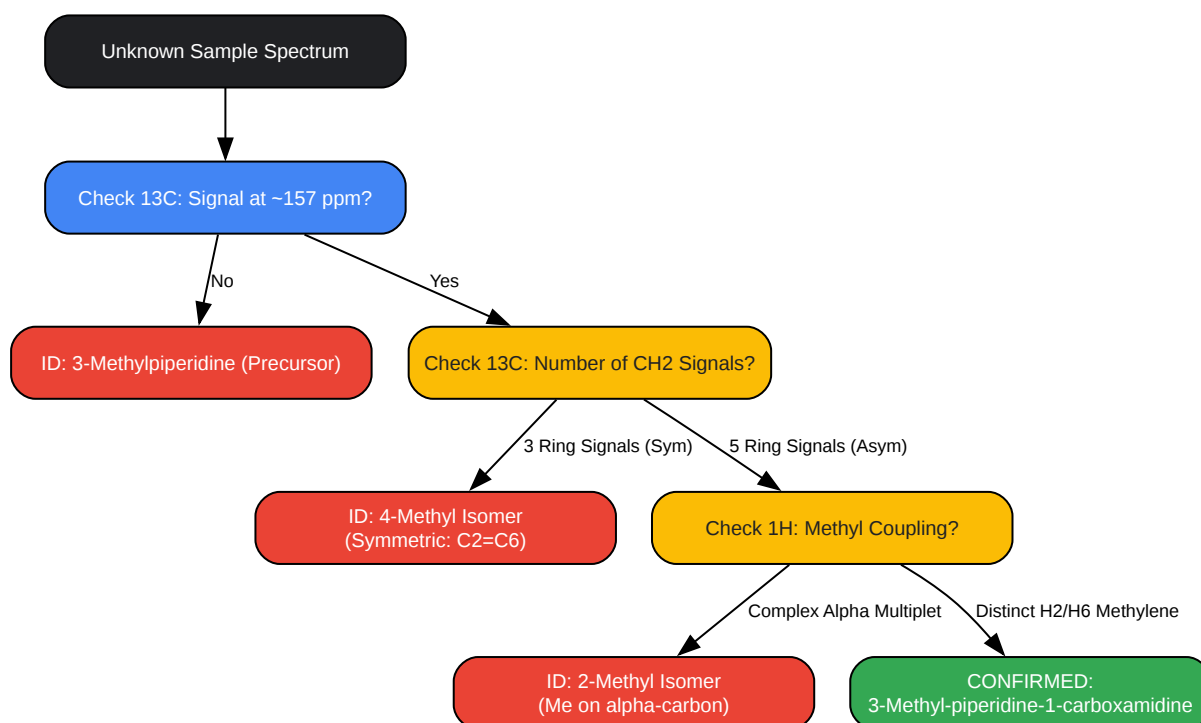
Comparison 2: Differentiation from Structural Isomers

Distinguishing the 3-methyl isomer from the 2-methyl and 4-methyl analogs is a common challenge in synthesis.

- Vs. 4-Methyl-piperidine-1-carboxamide:
 - Symmetry: The 4-methyl isomer is symmetric. Its ¹³C spectrum will show fewer signals (C2 and C6 are equivalent, C3 and C5 are equivalent).
 - Target (3-Methyl): Asymmetric. C2 and C6 appear as two separate peaks.
- Vs. 2-Methyl-piperidine-1-carboxamide:
 - Methyl Shift: In the 2-methyl isomer, the methyl group is on an α -carbon. This shifts the methyl carbon signal and significantly changes the H2 proton multiplicity (multiplet/quintet vs doublet of doublets).

Decision Tree for Identification

Use the following logic flow to validate the compound's identity.



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Figure 2: Spectral decision tree for differentiating the target molecule from precursors and isomers.

References

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